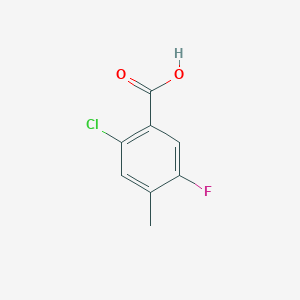

2-Chloro-5-fluoro-4-methylbenzoic acid

Übersicht

Beschreibung

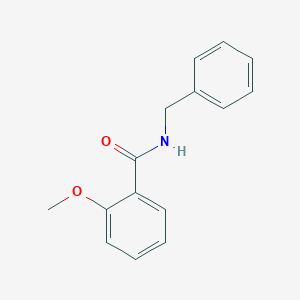

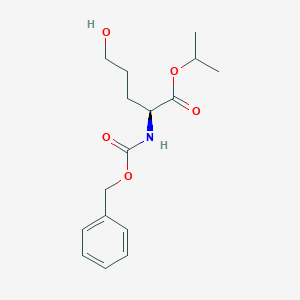

2-Chloro-5-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 103877-61-8 . It has a molecular weight of 188.59 . It is a solid substance and is often used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoro-4-methylbenzoic acid is1S/C8H6ClFO2/c1-4-2-6 (9)5 (8 (11)12)3-7 (4)10/h2-3H,1H3, (H,11,12) . The InChI Key is WUQWRURRTPWWGH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-methylbenzoic acid is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Benzamide Derivatives

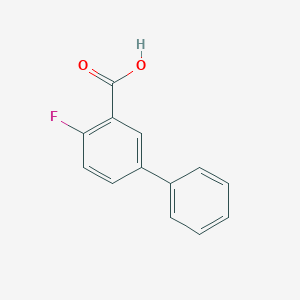

- Application: A compound similar to “2-Chloro-5-fluoro-4-methylbenzoic acid”, known as “5-fluoro-2-methylbenzoic acid”, is used in the synthesis of benzamide derivatives .

- Results: These benzamide derivatives have been studied as potential inhibitors of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus .

-

Synthesis of 3-Arylisoquinolinones

- Application: “5-fluoro-2-methylbenzoic acid” is also used in the synthesis of 3-arylisoquinolinones .

- Method: The synthesis involves a lithiation reaction with benzonitrile . The exact parameters of this reaction are not specified.

- Results: The 3-arylisoquinolinones synthesized in this way could potentially have various applications in chemical research .

-

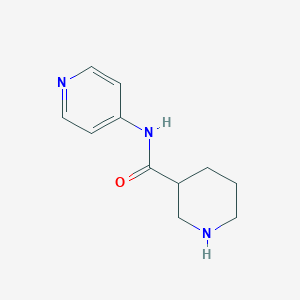

Synthesis of 4-chloro-2-methylbenzophenone

- Application: A compound known as “4-Chloro-2-methylbenzoic acid”, which is structurally similar to “2-Chloro-5-fluoro-4-methylbenzoic acid”, can be used in the synthesis of 4-chloro-2-methylbenzophenone .

- Method: The synthesis involves a Friedel-Crafts acylation with benzene .

- Results: The resulting 4-chloro-2-methylbenzophenone could potentially have various applications in chemical research .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQWRURRTPWWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545980 | |

| Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-61-8 | |

| Record name | 2-Chloro-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)